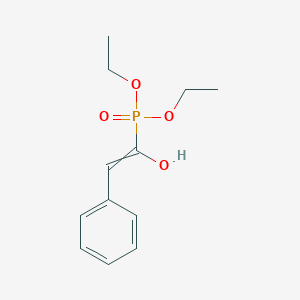
Diethyl (1-hydroxy-2-phenylethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-hydroxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxy-2-phenylethenyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the phosphite anion attacks the carbonyl carbon, followed by protonation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-hydroxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (1-hydroxy-2-phenylethenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research is ongoing to explore its potential as an antiviral or antibacterial agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which diethyl (1-hydroxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The compound’s ability to form stable C-P bonds makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-phenylethyl phosphonate
- Diethyl 2-phenylethyl phosphonate
- Diethyl benzoylphosphonate
Uniqueness
Diethyl (1-hydroxy-2-phenylethenyl)phosphonate is unique due to its specific structural features, such as the presence of a hydroxyl group and a phenyl ring, which confer distinct reactivity and biological activity compared to other phosphonates .
Properties
CAS No. |
79439-61-5 |
|---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-phenylethenol |
InChI |
InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3 |
InChI Key |
ASXCYKABHSYRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















